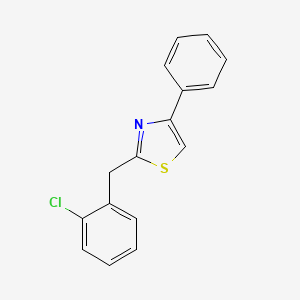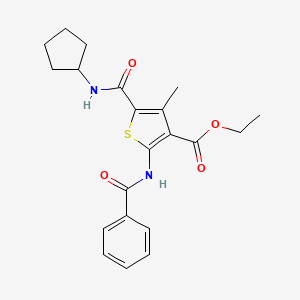
2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorobenzyl group and a phenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole typically involves the reaction of 2-chlorobenzyl chloride with thiourea and benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding thiazolidine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved can vary depending on the specific application and target. For example, in antimicrobial applications, it may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzyl)-4-methyl-1,3-thiazole
- 2-(2-Chlorobenzyl)-4-ethyl-1,3-thiazole
- 2-(2-Chlorobenzyl)-4-phenyl-1,3-oxazole
Uniqueness
2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole is unique due to the presence of both a chlorobenzyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these groups with the thiazole ring can result in distinct properties that are not observed in similar compounds. For example, the presence of the chlorobenzyl group can enhance its antimicrobial activity, while the phenyl group can contribute to its stability and solubility.
Properties
Molecular Formula |
C16H12ClNS |
|---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C16H12ClNS/c17-14-9-5-4-8-13(14)10-16-18-15(11-19-16)12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI Key |
RKEJRXDAOCBNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11079726.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11079737.png)

![methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate](/img/structure/B11079746.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11079750.png)
![3a-(4-tert-Butyl-phenyl)-3,3,6,6-tetramethyl-tetrahydro-furo[3,2-b]furan-2,5-dione](/img/structure/B11079766.png)
![2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide](/img/structure/B11079769.png)
![6-(2-Fluoro-benzylsulfanyl)-5-phenyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B11079772.png)
![(6-bromo-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)(phenyl)methanone](/img/structure/B11079779.png)
![N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11079780.png)
![(6Z)-N-hydroxy-5-methyl-2-(methylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine](/img/structure/B11079782.png)
![(5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11079791.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079799.png)
![N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B11079816.png)
